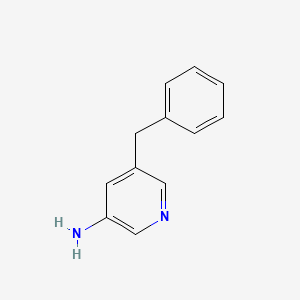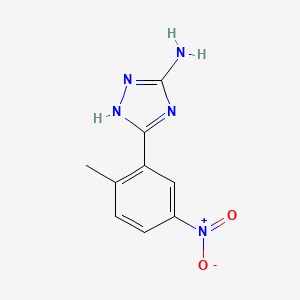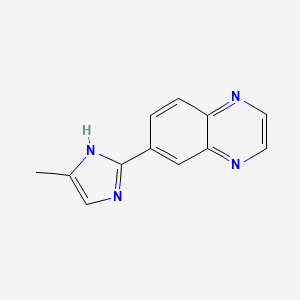
5-Benzylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C12H12N2 It consists of a pyridine ring substituted with a benzyl group at the 5-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylpyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with benzylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
5-Benzylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Benzylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signal transduction pathways by binding to specific proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyridin-3-amine: Similar structure but with a methyl group instead of a benzyl group.
5-Phenylpyridin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
5-Benzylpyridin-2-amine: Similar structure but with the amine group at the 2-position instead of the 3-position.
Uniqueness
5-Benzylpyridin-3-amine is unique due to the specific positioning of the benzyl and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
5-benzylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6,13H2 |
Clave InChI |
HYZXYJKCDSPVJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)

![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)

![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)

![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)

![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)

